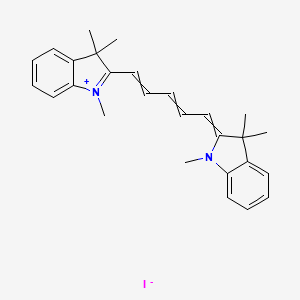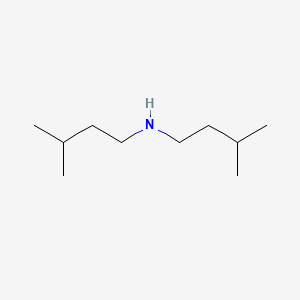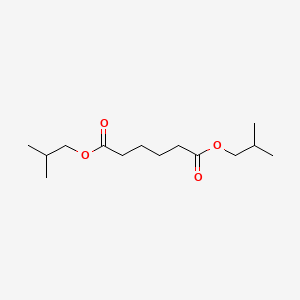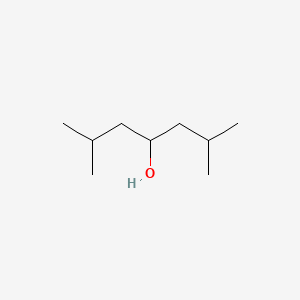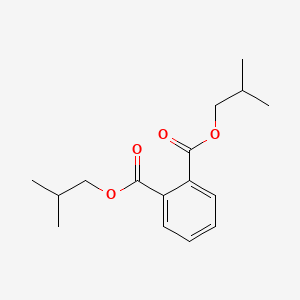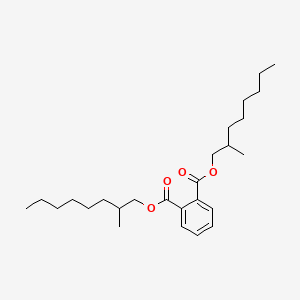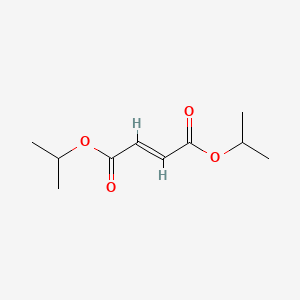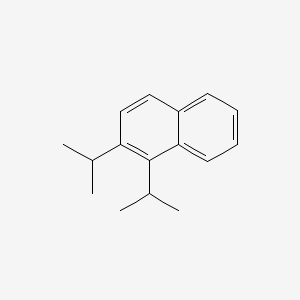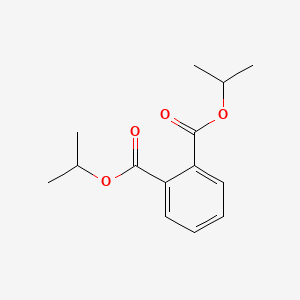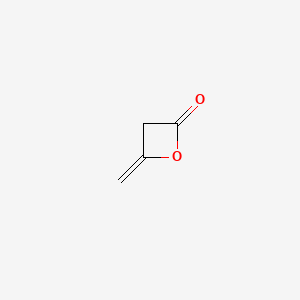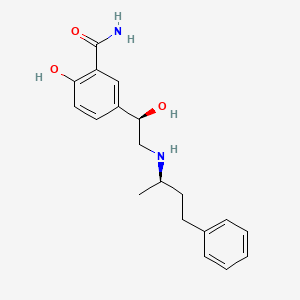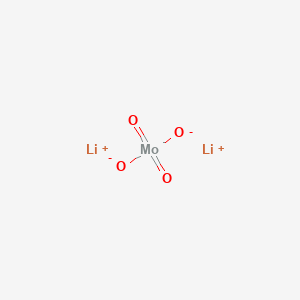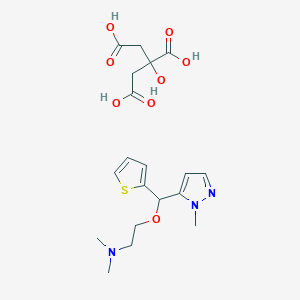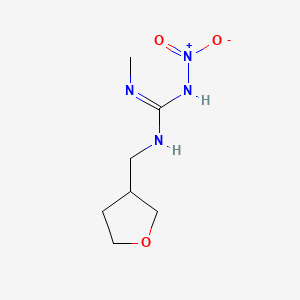
Dinotefuran
描述
Dinotefuran is an insecticide of the neonicotinoid class developed by Mitsui Chemicals. It is used for controlling insect pests such as aphids, whiteflies, thrips, leafhoppers, leafminers, sawflies, mole cricket, white grubs, lacebugs, billbugs, beetles, mealybugs, and cockroaches on leafy vegetables, in residential and commercial buildings, and for professional turf management .
Synthesis Analysis
Dinotefuran is synthesized through a series of reactions involving Michael additions reaction, NaBH4 reduction, dehydration cyclization, and catalytic hydrogenation . The ( )-tetrahydro-3-furylmethyl moiety, a characteristic part of dinotefuran, was found by research in which acetylcholine was selected as the lead compound .
Molecular Structure Analysis
Dinotefuran has a molecular formula of C7H14N4O3 . It is a neonicotinoid in the nitroguanidine class .
Chemical Reactions Analysis
The hydrolysis of dinotefuran has been studied extensively. The hydrolysis with OH−, which has obviously lower energy than other channels, is the most preferred pathway. The hydrolysis in solution is more favorable than that in the gas phase .
Physical And Chemical Properties Analysis
Dinotefuran has a molar mass of 202.214 g·mol−1 and a melting point of 107.5°C. It is soluble in water, with a solubility of 39.83 g/L .
科学研究应用
1. Dinotefuran as a Neonicotinoid Insecticide Against Resistant Mosquitoes
- Summary of Application : Dinotefuran, a new neonicotinoid insecticide, shows low mammalian toxicity and great insecticidal activity against a broad range of pests. It could be a useful candidate in public health for vector control, especially in areas where mosquitoes are resistant to insecticides .
- Methods of Application : The intrinsic toxicity of dinotefuran was evaluated by larval bioassay and topical application against different mosquito strains of Anopheles gambiae Giles, Culex quinquefasciatus Say, and Aedes aegypti L. having none, one, or several resistance mechanisms, respectively, to insecticides .
2. Uptake of Soil-Applied Dinotefuran by Lettuce and Celery
- Summary of Application : This study aimed to investigate the uptake of soil-applied dinotefuran and three major metabolites by lettuce and celery from the previous season’s applications and analyze their residues in soil and consumable parts .
- Methods of Application : Dinotefuran was soil-applied at plant back intervals of 30 and 60 days (PBI-30 and PBI-60) .
- Results or Outcomes : The uptake of dinotefuran by lettuce and celery ranged between 23.8% and 28% and between 51.73% and 53.06%, respectively. Residues were below Korean MRLs in PBI-60 and most PBI-30 samples .
3. Dinotefuran in Pest Control for Rice Crops
- Summary of Application : Dinotefuran has been used to control Nilaparvata lugens, a major pest in rice crops. The insecticide’s effectiveness against this pest has been studied extensively .
- Results or Outcomes : The study focused on monitoring the resistance of Nilaparvata lugens to dinotefuran, understanding the inheritance and resistance mechanisms, and assessing the fitness costs .
4. Dinotefuran in the Synthesis of Magnetic β-Cyclodextrin Nanosponges
- Summary of Application : Dinotefuran has been used in the synthesis of magnetic β-cyclodextrin nanosponges. These nanosponges have potential applications in various fields, including drug delivery and environmental remediation .
- Results or Outcomes : The study focused on the synthesis process and the potential applications of the resulting nanosponges .
3. Dinotefuran in Pest Control for Rice Crops
- Summary of Application : Dinotefuran has been used to control Nilaparvata lugens, a major pest in rice crops. The insecticide’s effectiveness against this pest has been studied extensively .
- Results or Outcomes : The study focused on monitoring the resistance of Nilaparvata lugens to dinotefuran, understanding the inheritance and resistance mechanisms, and assessing the fitness costs .
4. Dinotefuran in the Synthesis of Magnetic β-Cyclodextrin Nanosponges
- Summary of Application : Dinotefuran has been used in the synthesis of magnetic β-cyclodextrin nanosponges. These nanosponges have potential applications in various fields, including drug delivery and environmental remediation .
- Results or Outcomes : The study focused on the synthesis process and the potential applications of the resulting nanosponges .
未来方向
The EPA is releasing draft biological evaluations that include EPA’s draft effects determinations for the neonicotinoid insecticides dinotefuran on federally listed endangered and threatened species and designated critical habitats . This is an important step in meeting its October 2024 commitment to complete final effects determinations .
属性
IUPAC Name |
2-methyl-1-nitro-3-(oxolan-3-ylmethyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBZOVFACRVRJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NCC1CCOC1)N[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Scorpion | |
CAS RN |
165252-70-0 | |
| Record name | Dinotefuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165252-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dinotefuran [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165252700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




